molecular formula C10H12BrNO2 B14044720 1-(5-Amino-2-methoxyphenyl)-2-bromopropan-1-one

1-(5-Amino-2-methoxyphenyl)-2-bromopropan-1-one

Cat. No.: B14044720
M. Wt: 258.11 g/mol
InChI Key: AOMDBQSCWJMLIL-UHFFFAOYSA-N
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Description

1-(5-Amino-2-methoxyphenyl)-2-bromopropan-1-one is an organic compound with a unique structure that includes an amino group, a methoxy group, and a bromine atom attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2-methoxyphenyl)-2-bromopropan-1-one typically involves the bromination of 1-(5-Amino-2-methoxyphenyl)propan-1-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-methoxyphenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of 1-(5-Amino-2-methoxyphenyl)-2-azidopropan-1-one or 1-(5-Amino-2-methoxyphenyl)-2-thiocyanatopropan-1-one.

    Oxidation: Formation of 1-(5-Nitro-2-methoxyphenyl)-2-bromopropan-1-one.

    Reduction: Formation of 1-(5-Amino-2-methoxyphenyl)-2-bromopropanol.

Scientific Research Applications

1-(5-Amino-2-methoxyphenyl)-2-bromopropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-methoxyphenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also influence cellular pathways by altering the redox state or by acting as a substrate for metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Amino-2-methoxyphenyl)piperidin-2-one: Similar structure but with a piperidine ring instead of a bromopropanone backbone.

    5-Amino-2-methoxyphenol: Lacks the bromine atom and the propanone group.

    1-(5-Amino-2-methoxyphenyl)-2-chloropropan-1-one: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

1-(5-Amino-2-methoxyphenyl)-2-bromopropan-1-one is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other halogens. This uniqueness can be exploited in designing compounds with tailored properties for specific applications.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

1-(5-amino-2-methoxyphenyl)-2-bromopropan-1-one

InChI

InChI=1S/C10H12BrNO2/c1-6(11)10(13)8-5-7(12)3-4-9(8)14-2/h3-6H,12H2,1-2H3

InChI Key

AOMDBQSCWJMLIL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC(=C1)N)OC)Br

Origin of Product

United States

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